molecular formula C6H7FO2 B2811342 2-Fluoro-3-hydroxycyclohex-2-en-1-one CAS No. 183742-83-8

2-Fluoro-3-hydroxycyclohex-2-en-1-one

Cat. No.: B2811342
CAS No.: 183742-83-8
M. Wt: 130.118
InChI Key: YQFCKOVKRFVTAQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxycyclohex-2-en-1-one is an organic compound with the molecular formula C6H7FO2 It is a fluorinated derivative of cyclohexenone, characterized by the presence of a hydroxyl group and a fluorine atom on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxycyclohex-2-en-1-one typically involves the fluorination of 3-hydroxycyclohex-2-en-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agent and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxycyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form 2-fluorocyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-Fluoro-3-oxocyclohex-2-en-1-one.

    Reduction: 2-Fluorocyclohexanone.

    Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxycyclohex-2-en-1-one depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxycyclohex-2-en-1-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluorocyclohexanone: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.

    2-Fluoro-3-methoxycyclohex-2-en-1-one: Contains a methoxy group instead of a hydroxyl group, leading to different chemical behavior.

Uniqueness

2-Fluoro-3-hydroxycyclohex-2-en-1-one is unique due to the presence of both a hydroxyl group and a fluorine atom on the cyclohexene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFCKOVKRFVTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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